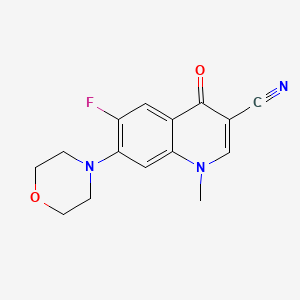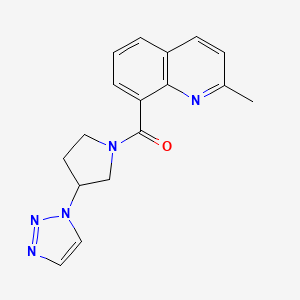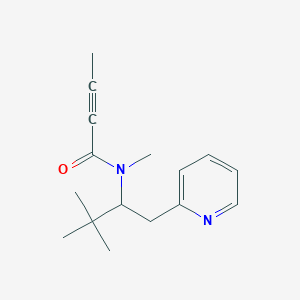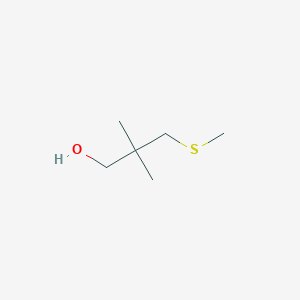![molecular formula C16H12ClNO2S2 B2513942 (2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile CAS No. 556023-24-6](/img/structure/B2513942.png)
(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile is an organic compound characterized by its unique chemical structure, which includes a chlorobenzenesulfonyl group and a methylsulfanylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorobenzenesulfonyl chloride and 4-(methylsulfanyl)benzaldehyde. These intermediates are then subjected to a series of reactions, including condensation and nitrile formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学研究应用
(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its functional groups and applications.
Open-framework metal phosphates: These compounds have similar crystal structures but different hydrogen bond networks and proton conduction behaviors.
Uniqueness
(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S2/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVGJQMAIHVUIM-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2513859.png)
![Tert-butyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2513860.png)



![8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513865.png)
![Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2513866.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2513869.png)
![1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2513870.png)
![4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2513872.png)
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B2513874.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2513880.png)
![9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513881.png)
